molecular formula C5H13NO B1316806 2-Methyl-1-(methylamino)propan-2-ol CAS No. 67622-86-0

2-Methyl-1-(methylamino)propan-2-ol

Cat. No. B1316806
CAS RN: 67622-86-0
M. Wt: 103.16 g/mol
InChI Key: KYCZVVFGMGLNPL-UHFFFAOYSA-N
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Description

2-Methyl-1-(methylamino)propan-2-ol is a chemical compound with the molecular formula C5H13NO and a molecular weight of 103.16 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2-Methyl-1-(methylamino)propan-2-ol involves the reaction of 1-Chloro-2-methyl-2-propanol with a 40% methylamine methanol solution. The mixture is stirred at 100°C for 15 minutes in a microwave-assisted chemical synthesis instrument .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-(methylamino)propan-2-ol is represented by the InChI code 1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3 . The compound has 7 heavy atoms, 2 H-bond acceptors, and 2 H-bond donors .


Physical And Chemical Properties Analysis

2-Methyl-1-(methylamino)propan-2-ol has a boiling point of 162.182°C at 760 mmHg . It has a density of 0.8875 g/cm3 at 23 °C . The compound is very soluble with a solubility of 68.6 mg/ml or 0.664 mol/l .

Scientific Research Applications

Structural and Computational Studies

2-Methyl-1-(methylamino)propan-2-ol is studied in the field of structural and computational chemistry. For instance, research on cathinones characterized by FTIR, UV-Vis, and NMR spectroscopy, including variants of this compound, provides valuable insights. Single crystal X-ray diffraction and density functional theory (DFT) methods are employed for structure optimization and electronic spectrum analysis, indicating the compound's significance in the structural study of organic molecules (Nycz et al., 2011).

Polymer Chemistry

In polymer chemistry, derivatives of 2-Methyl-1-(methylamino)propan-2-ol are synthesized for creating unique polymers. For example, copolymers of 2-N-Phthalimido-2-methyl propan-1-ol with methyl methacrylate have been developed, employing free radical polymerization techniques and characterized using IR and 1H-NMR spectroscopy. This illustrates the compound's role in developing new polymeric materials with potential applications in various industries (Balaji et al., 1999).

Synthesis of Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it's used in the synthesis of antidepressants, demonstrating its crucial role in medicinal chemistry. Research summarizing different synthesis methods highlights the compound's versatility andimportance in developing new pharmaceuticals (Wu et al., 2017).

Spectroscopic Characterization and Aggregation Studies

This compound is also pivotal in the development and characterization of new chemical entities. For instance, novel phthalocyanines substituted with 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol have been synthesized and characterized using various spectroscopic techniques. These studies are crucial for understanding the aggregation behaviors of phthalocyanines, indicating the compound's role in developing new materials with potential applications in electronics and photonics (Acar et al., 2012).

Catalysis Research

In the field of catalysis, derivatives of 2-Methyl-1-(methylamino)propan-2-ol have been used in asymmetric transfer hydrogenation processes. Research has shown that a ruthenium(II) complex, in conjunction with this compound, can efficiently catalyze the asymmetric transfer hydrogenation of acetophenone derivatives, yielding high enantiomeric excesses. This demonstrates its importance in developing new catalytic processes for the synthesis of chiral compounds (Takehara et al., 1996).

Corrosion Inhibition

In the field of corrosion science, synthesized tertiary amines derived from 1,3-di-amino-propan-2-ol, a related compound, have demonstrated significant inhibition of carbon steel corrosion. These studies are vital for developing new corrosion inhibitors with applications in various industries, highlighting the compound's role in material science and engineering (Gao et al., 2007).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

properties

IUPAC Name

2-methyl-1-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCZVVFGMGLNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540625
Record name 2-Methyl-1-(methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(methylamino)propan-2-ol

CAS RN

67622-86-0
Record name 2-Methyl-1-(methylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67622-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(methylamino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Kim, K Hyun, D Ahn, R Kim, MH Park… - ChemSusChem, 2019 - Wiley Online Library
A series of dimeric aluminum compounds [Al(OCMe 2 CH 2 N(R)CH 2 X)] 2 [X=pyridin‐2‐yl, R=H (Pyr H ); X= pyridin‐2‐yl, R=Me (Pyr Me ); X=furan‐2‐yl, R=H (Fur H ); X= furan‐2‐yl, R…
B Glowacki, R Pallach, M Lutter… - … A European Journal, 2018 - Wiley Online Library
The syntheses of amino alcohols MeN(CH 2 CH 2 CMe 2 OH) 2 (1), MeN(CMe 2 CH 2 OH)(CH 2 CMe 2 OH) (2), MeN(CH 2 CH 2 CH 2 OH)(CH 2 CMe 2 OH) (3), MeN(CH 2 CH 2 CMe …
S Ghosh, S Keretsu, SJ Cho - PeerJ, 2021 - peerj.com
Rho-associated kinase-1 (ROCK1) has been recognized for its pivotal role in heart diseases, different types of malignancy, and many neurological disorders. Hyperactivity of ROCK …
Number of citations: 13 peerj.com
T Zöller - 2014 - d-nb.info
Zinnalkoxide und Zinnaminoalkoholate finden vielfältige industrielle Anwendung, beispielsweise als Vorläufermoleküle für die Herstellung dünner Zinnoxidschichten. Diese werden als …
Number of citations: 3 d-nb.info

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